(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-chloro-4-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-chloro-4-fluorophenyl)methanone: is a complex organic compound that features a triazole ring, an azetidine ring, and a fluorinated phenyl group
Mechanism of Action
Target of action
Azetidines and 1,2,4-triazoles are known to interact with a variety of biological targets. For instance, some azetidines have been found to have antibacterial properties , while 1,2,4-triazoles are known to bind to a variety of enzymes and receptors, showing versatile biological activities .
Mode of action
The mode of action of these compounds can vary widely depending on their specific structure and the target they interact with. For example, some 1,2,4-triazoles act as inhibitors of certain enzymes, preventing them from carrying out their normal function .
Biochemical pathways
The biochemical pathways affected by these compounds can also vary. For instance, some 1,2,4-triazoles have been found to have antiviral, anti-inflammatory, and anticancer properties, suggesting that they can affect a wide range of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can depend on their specific structure. Some 1,2,4-triazoles, for instance, are known to be well absorbed and distributed in the body .
Result of action
The result of the action of these compounds can vary depending on their specific targets and mode of action. For example, some 1,2,4-triazoles with antiviral properties can prevent the replication of viruses, thereby helping to control viral infections .
Action environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the activity of some 1,2,4-triazoles can be affected by the presence of certain metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Hantzsch dihydropyridine synthesis , which involves the reaction of an aldehyde with a β-keto ester in the presence of ammonia or an ammonium salt. The azetidine ring can be formed through cyclization reactions, and the fluorinated phenyl group can be introduced using halogenation techniques.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The phenyl group can be oxidized to form phenolic derivatives.
Reduction: : The azetidine ring can be reduced to form a simpler amine.
Substitution: : The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Phenolic derivatives.
Reduction: : Simpler amines.
Substitution: : Substituted triazoles or azetidines.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug discovery and development.
Industry: : It can be used in the production of advanced materials and catalysts.
Comparison with Similar Compounds
This compound can be compared to other triazole derivatives and fluorinated phenyl compounds. Similar compounds include:
1,2,4-Triazole derivatives: : These compounds share the triazole ring structure and have similar biological activities.
Fluorinated phenyl compounds: : These compounds contain fluorine atoms on the phenyl ring and exhibit unique chemical properties.
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN4O/c14-12-3-10(15)1-2-11(12)13(20)18-4-9(5-18)6-19-8-16-7-17-19/h1-3,7-9H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMWUHHOXQHGFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.